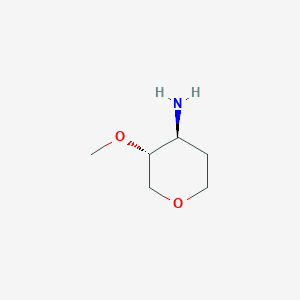
4-ヒドロキシ-2-メチルキノリン-6-カルボヒドラジド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-methylquinoline-6-carbohydrazide is a chemical compound belonging to the quinoline family It is characterized by the presence of a hydroxy group at the fourth position, a methyl group at the second position, and a carbohydrazide group at the sixth position of the quinoline ring
科学的研究の応用
4-Hydroxy-2-methylquinoline-6-carbohydrazide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It’s known that hydroxylation of polyaromatic compounds through cytochromes p450 (cyps) can result in potentially estrogenic transformation products .
Mode of Action
The compound is synthesized by the reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate . It then reacts with phenyl isothiocyanate to obtain the corresponding phenylhydrazinecarbotioamide
Biochemical Pathways
The intramolecular cyclization of the phenylhydrazinecarbotioamide in alkaline and acidic media gives quinolyl-substituted triazole and thiadiazole . The reaction of the quinoline-6-carbohydrazide with carbon disulfide in an alkaline media yields a quinolyl-substituted 1,3,4-oxadiazole . The reactions of the same reagent with substituted benzaldehydes give N ′- (substituted benzylidene)quinoline-6-carbohydrazides .
生化学分析
Biochemical Properties
The role of 4-Hydroxy-2-methylquinoline-6-carbohydrazide in biochemical reactions is quite significant. It has been found to react with phenyl isothiocyanate to obtain the corresponding phenylhydrazinecarbotioamide . The intramolecular cyclization of the latter in alkaline and acidic media gave quinolyl-substituted triazole and thiadiazole . The reaction of the quinoline-6-carbohydrazide with carbon disulfide in an alkaline media yielded a quinolyl-substituted 1,3,4-oxadiazole .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and possible enzyme inhibition or activation . More detailed studies are required to elucidate the changes in gene expression it may cause.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methylquinoline-6-carbohydrazide typically involves the reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate. This reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbohydrazide .
Industrial Production Methods: While specific industrial production methods for 4-Hydroxy-2-methylquinoline-6-carbohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 4-Hydroxy-2-methylquinoline-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the carbohydrazide group, leading to the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, such as quinolyl-substituted triazoles, thiadiazoles, and oxadiazoles .
類似化合物との比較
4-Hydroxy-2-methylquinoline: Lacks the carbohydrazide group but shares the hydroxy and methyl substitutions.
2-Hydroxy-4-methylquinoline: Similar structure but with the hydroxy and methyl groups at different positions.
4-Hydroxyquinoline: Contains only the hydroxy group without the methyl or carbohydrazide groups.
Uniqueness: 4-Hydroxy-2-methylquinoline-6-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-methyl-4-oxo-1H-quinoline-6-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-6-4-10(15)8-5-7(11(16)14-12)2-3-9(8)13-6/h2-5H,12H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWZYMBTRAIDLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2407294.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2407295.png)
![2,5-dimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)furan-3-carboxamide](/img/structure/B2407297.png)
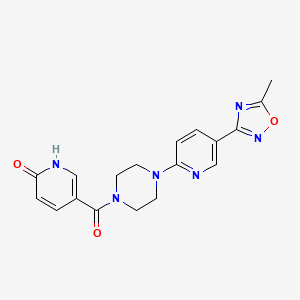
![11-imino-N-(3-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2407301.png)

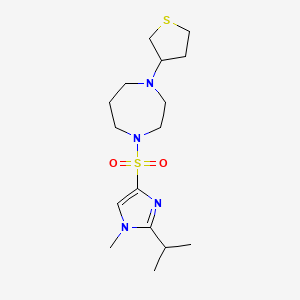
![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2407306.png)
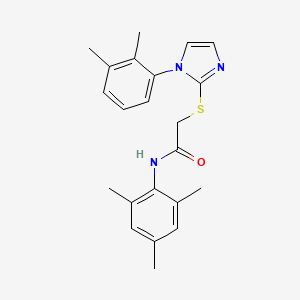
![tert-butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2407308.png)
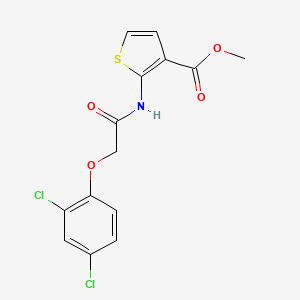
![(2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2407311.png)
![(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2407314.png)
